Dibutyl malate

Overview

Description

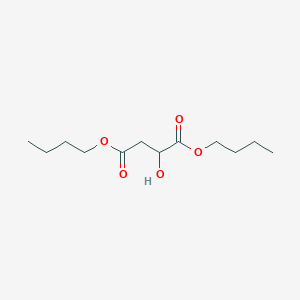

Dibutyl malate is an organic compound with the chemical formula C₁₂H₂₂O₅. It is a diester derived from malic acid and butanol. This compound is typically a colorless to yellowish liquid with a characteristic odor. It is used in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of malic acid to this compound.

Industrial Production Methods: In an industrial setting, the production of this compound involves the continuous esterification of malic acid with butanol in the presence of a suitable catalyst. The reaction mixture is then subjected to distillation to separate the desired product from the reaction by-products and unreacted starting materials.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form various oxidation products, depending on the reaction conditions and the oxidizing agents used.

Reduction: Reduction of this compound can lead to the formation of alcohol derivatives.

Substitution: this compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Oxidation products may include carboxylic acids and aldehydes.

Reduction: Reduction products are typically alcohols.

Substitution: Substitution reactions can yield a variety of esters and other derivatives.

Scientific Research Applications

Dibutyl malate has several applications in scientific research and industry:

Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

Biology: this compound is used in biochemical studies to investigate enzyme-catalyzed reactions involving esters.

Industry: this compound is used as a plasticizer in the production of polymers and as a solvent in various industrial processes.

Mechanism of Action

The mechanism of action of dibutyl malate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release malic acid and butanol, which can then participate in various biochemical pathways. The ester functional groups in this compound can also interact with enzymes and other proteins, influencing their activity and function.

Comparison with Similar Compounds

- Diethyl malate

- Dimethyl malate

- Dibutyl maleate

- Diisostearyl malate

Comparison: Dibutyl malate is unique among these compounds due to its specific ester functional groups and the length of its alkyl chains. This gives it distinct physical and chemical properties, such as solubility and reactivity, which make it suitable for specific applications in industry and research. For example, this compound’s longer alkyl chains compared to dimethyl malate result in different solubility and plasticizing properties.

Biological Activity

Dibutyl malate (DBM) is an ester derived from maleic acid and butanol, commonly used in industrial applications as a plasticizer and solvent. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article explores the biological activities of this compound, focusing on its immunological effects, toxicity, and environmental impact.

- Chemical Formula: C12H22O5

- Molecular Weight: 230.31 g/mol

- CAS Number: 105-76-0

- Structure: this compound is characterized by two butyl groups attached to a malate moiety.

Immunological Effects

Recent studies have highlighted the immunological effects of this compound, particularly in enhancing contact hypersensitivity (CHS) reactions. In a study conducted on BALB/c mice, this compound was shown to enhance the sensitization response to fluorescein isothiocyanate (FITC), a common hapten used to induce allergic reactions. The findings indicated that:

- Mice sensitized with FITC in the presence of 2% this compound exhibited significantly increased ear swelling compared to controls.

- The production of interleukin-4 (IL-4) and interferon-gamma (IFN-γ) was also elevated, suggesting an adjuvant effect similar to that observed with dibutyl phthalate (DBP) .

The study concluded that this compound might enhance the immune response through mechanisms involving dendritic cell trafficking and cytokine production, although further research is needed to clarify these pathways .

Toxicity Studies

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Key findings include:

- Aquatic Toxicity: this compound demonstrated dose-dependent inhibition of algal growth, with an EC50 value of approximately 6.2 mg/l . This indicates potential environmental risks associated with its use.

- Dermal Irritation: In studies involving dermal application on rats, mild irritation was observed, characterized by slight peeling and transient erythema in humans upon skin contact .

- Sensitization Potential: A maximization test on guinea pigs revealed that 80% showed erythema after exposure to this compound, indicating a strong sensitizing effect .

Bone Healing Study

A notable case study investigated the effects of this compound on bone healing in a rabbit model. The study involved creating segmental defects in the radius of rabbits and treating them with this compound blocks. The results showed:

- Enhanced healing criteria in rabbits treated with this compound compared to control groups.

- Histopathological evaluations indicated improved bone regeneration and biomechanical strength in treated groups after 60 days .

Environmental Exposure Assessment

Research has also focused on environmental exposure risks associated with this compound. Investigations into its persistence and bioaccumulation potential suggest that while it is biodegradable, its metabolites may pose risks to aquatic life due to toxicity at certain concentrations .

Properties

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.